molecular formula C14H9FN2O B5696889 1-(4-fluorobenzoyl)-1H-benzimidazole

1-(4-fluorobenzoyl)-1H-benzimidazole

Cat. No. B5696889
M. Wt: 240.23 g/mol
InChI Key: QOOOIURGGPOPNF-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-1H-benzimidazole, also known as FBBI, is a chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that has been synthesized using various methods and has shown promising results in various scientific applications.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-1H-benzimidazole is still under investigation. However, studies have shown that 1-(4-fluorobenzoyl)-1H-benzimidazole inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and insulin resistance. 1-(4-fluorobenzoyl)-1H-benzimidazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer cell proliferation and survival. 1-(4-fluorobenzoyl)-1H-benzimidazole also inhibits the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation. Additionally, 1-(4-fluorobenzoyl)-1H-benzimidazole has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-1H-benzimidazole has various biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of inflammatory cytokines and enzymes, and improvement of glucose metabolism and insulin sensitivity. Studies have shown that 1-(4-fluorobenzoyl)-1H-benzimidazole inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. 1-(4-fluorobenzoyl)-1H-benzimidazole also reduces the production of inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). Additionally, 1-(4-fluorobenzoyl)-1H-benzimidazole improves glucose metabolism and insulin sensitivity by activating the AMPK pathway.

Advantages and Limitations for Lab Experiments

1-(4-fluorobenzoyl)-1H-benzimidazole has several advantages and limitations for lab experiments. One of the advantages is its potent anti-cancer activity against various cancer cell lines. 1-(4-fluorobenzoyl)-1H-benzimidazole also exhibits anti-inflammatory and anti-diabetic activities, making it a promising compound for the treatment of these diseases. However, one of the limitations of 1-(4-fluorobenzoyl)-1H-benzimidazole is its low solubility in water, which can affect its bioavailability and efficacy. Additionally, the synthesis process of 1-(4-fluorobenzoyl)-1H-benzimidazole is complex and requires the use of hazardous chemicals, which can pose a risk to the researcher.

Future Directions

1-(4-fluorobenzoyl)-1H-benzimidazole has shown promising results in various scientific research applications, and there are several future directions that can be explored. One of the future directions is to investigate the mechanism of action of 1-(4-fluorobenzoyl)-1H-benzimidazole in more detail to identify its molecular targets. Another future direction is to improve the solubility and bioavailability of 1-(4-fluorobenzoyl)-1H-benzimidazole to enhance its efficacy. Furthermore, the potential of 1-(4-fluorobenzoyl)-1H-benzimidazole as a combination therapy with other anti-cancer or anti-inflammatory drugs can also be explored. Finally, the in vivo efficacy and safety of 1-(4-fluorobenzoyl)-1H-benzimidazole can be investigated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-(4-fluorobenzoyl)-1H-benzimidazole is a promising chemical compound that has shown potent anti-cancer, anti-inflammatory, and anti-diabetic activities. The synthesis method of 1-(4-fluorobenzoyl)-1H-benzimidazole and its scientific research applications have been discussed in this paper. 1-(4-fluorobenzoyl)-1H-benzimidazole inhibits cancer cell proliferation, reduces the production of inflammatory cytokines and enzymes, and improves glucose metabolism and insulin sensitivity by inhibiting various enzymes and signaling pathways. 1-(4-fluorobenzoyl)-1H-benzimidazole has several advantages and limitations for lab experiments, and there are several future directions that can be explored to enhance its efficacy and potential as a therapeutic agent.

Synthesis Methods

1-(4-fluorobenzoyl)-1H-benzimidazole can be synthesized using various methods, including the reaction of 4-fluorobenzoic acid with o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. Another method involves the reaction of 4-fluorobenzoic acid with o-phenylenediamine in the presence of a catalyst such as zinc chloride or aluminum chloride. The yield of the synthesis process depends on the method used, and it ranges from 50% to 85%.

Scientific Research Applications

1-(4-fluorobenzoyl)-1H-benzimidazole has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory, and anti-diabetic activities. Studies have shown that 1-(4-fluorobenzoyl)-1H-benzimidazole has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-fluorobenzoyl)-1H-benzimidazole also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines and enzymes. Furthermore, 1-(4-fluorobenzoyl)-1H-benzimidazole has been shown to have anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity.

properties

IUPAC Name

benzimidazol-1-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-11-7-5-10(6-8-11)14(18)17-9-16-12-3-1-2-4-13(12)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOOIURGGPOPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzoyl)-1H-benzimidazole

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